![molecular formula C16H15N3O2S B2573989 4-(3,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 721408-66-8](/img/structure/B2573989.png)
4-(3,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route is the reaction of 3,4-dimethoxyphenyl isothiocyanate with an appropriate precursor. The isothiocyanate group reacts with the precursor to form the desired 1,2,4-triazole-thiol compound. The synthesis can be optimized for yield and purity .
Molecular Structure Analysis
The molecular structure of 4-(3,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol consists of a triazole ring fused with a phenyl ring. The presence of methoxy groups at specific positions influences its reactivity and properties. The exact geometry and bond angles can be determined experimentally using techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidation reactions. For instance, it could undergo nucleophilic attack at the thiol group or react with electrophiles at the phenyl ring. Detailed studies are needed to explore its reactivity further .
Physical And Chemical Properties Analysis
- Melting Point : The compound melts in the range of 46.0°C to 50.0°C .
- Appearance : It appears as a white to almost white powder or crystals .
- Toxicity and Hazards : It is toxic if swallowed or inhaled and may cause skin and eye irritation. Proper precautions should be taken when handling this compound .
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-9-8-12(10-14(13)21-2)19-15(17-18-16(19)22)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQSSGKAXYUGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol |
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